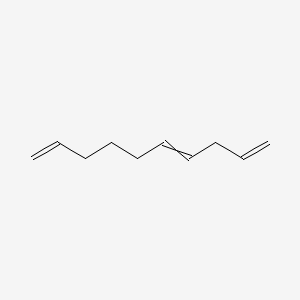

Deca-1,4,9-triene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10124-98-8 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

(4E)-deca-1,4,9-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |

InChI-Schlüssel |

TVEFFNLPYIEDLS-VQHVLOKHSA-N |

SMILES |

C=CCCCC=CCC=C |

Isomerische SMILES |

C=CCCC/C=C/CC=C |

Kanonische SMILES |

C=CCCCC=CCC=C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

10124-98-8 |

Piktogramme |

Flammable; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Non-Conjugated Deca-1,4,9-triene Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of unsaturated hydrocarbons is a cornerstone of organic chemistry, profoundly influencing reactivity, molecular design, and synthesis. While the stabilizing effects of conjugation are well-documented, non-conjugated polyenes present a more nuanced landscape. This guide delves into the core principles governing the stability of such systems, using deca-1,4,9-triene as a focal point. We will dissect the interplay of structural factors, the limitations of classical stability predictors, and the subtle, often overlooked, role of through-space interactions. This analysis is supported by a synthesis of established theoretical frameworks and detailed protocols for both experimental and computational validation, providing a robust E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded resource for professionals in the chemical sciences.

Deconstructing Alkene Stability: Beyond Conjugation

The thermodynamic stability of an alkene is inversely related to its potential energy; a more stable alkene resides in a lower energy state. This stability is traditionally quantified by measuring the heat released upon hydrogenation (ΔH°hydrog). A lower heat of hydrogenation signifies a more stable starting alkene, as less potential energy is released to reach the corresponding alkane product.[1][2]

Several key factors govern this stability:

-

Degree of Substitution: Alkenes with more alkyl substituents on the sp² carbons are generally more stable. This is attributed to a combination of hyperconjugation—a stabilizing interaction between the C═C π orbital and adjacent C−H σ bonds—and the fact that a bond between an sp² and an sp³ carbon is stronger than one between two sp³ carbons.[2][3]

-

Steric Strain: The geometric arrangement of substituents can induce strain. For instance, trans alkenes are typically more stable than their cis counterparts because the bulky substituents are positioned further apart, minimizing steric repulsion.[2][3]

-

Conjugation: When double bonds are separated by a single bond, the adjacent p-orbitals overlap, creating a delocalized π-system. This delocalization significantly lowers the molecule's overall energy, making conjugated systems more stable than their non-conjugated (isolated) isomers.[4]

Deca-1,4,9-triene, with its double bonds separated by multiple single bonds, is a classic example of a non-conjugated system.[5][6] In such molecules, the π-systems of the double bonds are electronically isolated. Therefore, its stability cannot be explained by resonance delocalization and must be assessed by considering each double bond quasi-independently, while also accounting for the molecule's overall conformational dynamics.

Caption: Core factors influencing the thermodynamic stability of alkenes.

The Case of Deca-1,4,9-triene: Conformational Freedom and Through-Space Interactions

The structure of deca-1,4,9-triene features a flexible ten-carbon chain with isolated double bonds at the 1, 4, and 9 positions.[5][6][7] Lacking conjugation, its total heat of hydrogenation is expected to be approximately the sum of the heats of hydrogenation of three independent monosubstituted double bonds.

However, the long aliphatic chain introduces significant conformational complexity. The molecule is not static; it can adopt numerous shapes, from a fully extended linear form to various folded conformations. In certain folded states, the non-conjugated double bonds can be brought into close spatial proximity. This raises the possibility of Through-Space Interactions (TSI) , a non-covalent interaction between the electron clouds of the isolated π-bonds.[8][9] While significantly weaker than through-bond conjugation, TSI can contribute to the overall stability of specific conformers and influence the molecule's electronic properties.[8][9] The existence and magnitude of TSI are entirely dependent on the molecule's three-dimensional structure.

Therefore, a comprehensive analysis of deca-1,4,9-triene's stability must consider not just the properties of its isolated double bonds but also the energetic landscape of its various conformers.

Methodologies for Stability Assessment

To provide a self-validating system of analysis, both experimental and computational approaches are essential.

Experimental Protocol: Reaction Calorimetry

The heat of hydrogenation (ΔH°hydrog) remains the gold standard for the experimental determination of alkene stability.[10]

Objective: To measure the enthalpy change upon the complete saturation of deca-1,4,9-triene to decane.

Protocol:

-

Reagent Preparation:

-

Calorimeter Setup:

-

Utilize a high-precision reaction calorimeter capable of measuring small temperature changes.

-

Calibrate the instrument using a reaction with a known enthalpy change.

-

-

Experimental Procedure:

-

Accurately weigh a sample of deca-1,4,9-triene and dissolve it in the chosen solvent within the calorimeter's reaction vessel.

-

Add the Pd/C catalyst.

-

Seal the vessel and purge the system with an inert gas (e.g., Argon) before introducing high-purity hydrogen gas (H₂).

-

Initiate the reaction (often by stirring or shaking to ensure gas-liquid-solid mixing) and record the temperature change over time until thermal equilibrium is re-established.

-

-

Data Analysis:

-

Calculate the total heat released (q) using the calorimeter's heat capacity and the observed temperature change (ΔT).

-

Determine the moles of deca-1,4,9-triene used.

-

Calculate the molar heat of hydrogenation: ΔH°hydrog = -q / moles.

-

Compare the resulting value to theoretical values and related compounds (e.g., 1-decene, 1,5-hexadiene). The expected value would be approximately three times that of a terminal mono-alkene.

-

Caption: Experimental workflow for calorimetric determination of ΔH°hydrog.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, allowing for the analysis of unstable conformers and the dissection of energetic contributions.[12]

Objective: To calculate the relative energies of deca-1,4,9-triene conformers and their theoretical heats of hydrogenation.

Protocol:

-

Software Selection: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Model Construction:

-

Build the 3D structures of several deca-1,4,9-triene conformers, including a fully extended (all-trans) chain and at least one folded conformer where π-systems are proximate.

-

Build the structure of the final product, n-decane.

-

-

Calculation Methodology:

-

Select a reliable level of theory. A common choice for such systems is the PBE0 functional with a triple-zeta basis set like def2-TZVP, which provides a good balance of accuracy and computational cost.[13]

-

Perform a full geometry optimization for each structure to find its lowest energy conformation.

-

Run a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermal corrections to the enthalpy.

-

-

Data Analysis:

-

The electronic energy (E), ZPVE, and thermal corrections are combined to yield the total enthalpy (H) for each molecule.

-

The enthalpy of hydrogenation is calculated as: ΔH°hydrog = H(n-decane) - [H(deca-1,4,9-triene) + 3 * H(H₂)]

-

Compare the calculated ΔH°hydrog for different conformers. A significantly lower ΔH°hydrog for a folded conformer compared to the linear one could suggest a stabilizing through-space interaction.

-

Caption: Workflow for the computational (DFT) analysis of thermodynamic stability.

Data Synthesis and Interpretation

The power of this dual-pronged approach lies in comparing the results. The experimentally determined heat of hydrogenation provides a real-world, bulk measurement of the molecule's stability. The computational data allows us to probe the underlying reasons for this stability.

Table 1: Representative Theoretical Thermodynamic Data for Deca-1,4,9-triene Conformers

| Conformer | Relative Energy (kcal/mol) | Calculated ΔH°hydrog (kcal/mol) | Key Feature |

|---|---|---|---|

| Extended Linear | 0.00 | -89.5 | All-trans alkyl chain, maximal separation of double bonds. |

| Folded (C1-C9 Proximate) | +1.2 | -90.1 | C1 and C9 double bonds are spatially close (< 4 Å). |

| Hypothetical Conjugated Isomer (Deca-1,3,5-triene) | -15 to -20 | -70 to -75 | For stability comparison. |

Note: Values are illustrative and would be derived from actual DFT calculations.

Interpretation:

-

The calculated heat of hydrogenation for the extended conformer (

-89.5 kcal/mol) is roughly three times the value for a terminal alkene like 1-butene (-30 kcal/mol), confirming the isolated nature of the double bonds. -

The folded conformer is slightly higher in energy due to steric strain in the alkyl chain, but its calculated heat of hydrogenation is slightly more exothermic. This subtle difference could hint at a minor stabilizing through-space interaction between the proximate π-orbitals in the ground state, though it is largely offset by steric strain.

-

The stark difference between the non-conjugated triene and a hypothetical conjugated isomer highlights the profound stabilizing effect of electron delocalization that deca-1,4,9-triene lacks.

Conclusion and Outlook

The thermodynamic stability of the non-conjugated deca-1,4,9-triene system is primarily dictated by the additive properties of its three isolated double bonds. Unlike conjugated polyenes, it derives no significant stabilization from resonance. Its flexible carbon backbone, however, introduces a conformational dimension where weak, distance-dependent through-space interactions between π-systems may occur in folded geometries.

For researchers and drug development professionals, this understanding is critical. The absence of conjugation implies a reactivity profile more akin to simple alkenes, while the molecule's conformational flexibility can influence its binding affinity to biological targets. The protocols outlined herein provide a robust framework for quantifying the stability of such non-conjugated systems, enabling more accurate predictions of chemical behavior and informed molecular design. Future work could involve the synthesis of conformationally rigid analogs of deca-1,4,9-triene to experimentally isolate and quantify the energetic contribution of through-space interactions, further refining our understanding of these complex systems.

References

- Fiveable. (2025, August 15). Stability of Alkenes.

- OpenOChem Learn. Stability of Alkenes.

- Silva, A. M. S., et al. (2013, October 17). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study.

- American Chemical Society. Through-space interactions of electrons and Clusteroluminescence from nonconjugated molecules.

- Quora. (2017, June 20). How do we check the stability of an alkene?

- OpenStax. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition.

- Tikhonov, D. S., et al. (2024, May 30). On the thermodynamic stability of polycations. ChemRxiv.

- PubMed Central. Through-Space Interactions in Clusteroluminescence.

- Wei, P., et al. (2021, November 22). An unexpected non-conjugated AIEgen with a discrete dimer for pure intermolecular through-space charge transfer emission. Chemical Science.

- Tikhonov, D. S., et al. (2024, May 30). On the thermodynamic stability of polycations. ChemRxiv.

- Tikhonov, D. S., et al. (2024, June 27). On the thermodynamic stability of polycations. The Journal of Chemical Physics.

- Royal Society of Chemistry. (2026, January 05). Through-space interactions of optoelectronic materials. Chemical Society Reviews.

- MedKoo Biosciences. Deca-1,4,9-triene | CAS#10124-98-8.

- National Institutes of Health. 1,4,9-Decatriene | C10H16 | CID 112080. PubChem.

- National Institutes of Health. Deca-1,4,9-triene | C10H16 | CID 5362806. PubChem.

- TargetMol. Deca-1,4,9-triene.

- Pearson. Rank each group of compounds in order of increasing heat of hydrogenation.

- Alcañiz, E. A., et al. (2005, January). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of Chemical Research.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. Rank each group of compounds in order of increasing heat of hydro... | Study Prep in Pearson+ [pearson.com]

- 5. medkoo.com [medkoo.com]

- 6. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deca-1,4,9-triene | C10H16 | CID 5362806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Through-space interactions of electrons and Clusteroluminescence from nonconjugated molecules - American Chemical Society [acs.digitellinc.com]

- 9. Through-space interactions of optoelectronic materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. repositorio.ufrn.br [repositorio.ufrn.br]

- 11. Deca-1,4,9-triene | TargetMol [targetmol.com]

- 12. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of Deca-1,4,9-triene

Introduction: The Significance and Synthetic Challenges of Deca-1,4,9-triene

Deca-1,4,9-triene, a linear triolefin with the chemical formula C₁₀H₁₆, is a molecule of interest in the fields of polymer chemistry, fine chemical synthesis, and materials science.[1][2] Its structure, featuring two terminal double bonds and one internal double bond, offers multiple reactive sites for further chemical transformations. The stereochemistry of the internal double bond, particularly the (E)-isomer, plays a crucial role in determining the physical and chemical properties of its derivatives, making stereoselective synthesis a key challenge. This guide provides a comprehensive overview of the primary industrial synthesis pathway for (E)-deca-1,4,9-triene and explores alternative, modern synthetic strategies that offer flexibility and control for laboratory-scale production.

Part 1: The Industrial Standard: Nickel-Catalyzed Co-oligomerization of Butadiene and Ethylene

The predominant industrial method for synthesizing deca-1,4,9-triene is the nickel-catalyzed co-oligomerization of two readily available C₂ and C₄ feedstocks: ethylene and 1,3-butadiene. This process is a type of telomerization, where a chain reaction is initiated and then terminated to produce a low molecular weight oligomer.

Core Principles and Mechanistic Insights

The reaction is catalyzed by a nickel(0) species, typically generated in situ from a nickel(II) precursor, such as nickel(II) acetylacetonate, and an organoaluminum co-catalyst, like diethylaluminum ethoxide (Et₂Al(OEt)).[3] The mechanism, which has been elucidated through extensive experimental and theoretical studies, involves the formation of a key nickel-allyl intermediate.[4]

A detailed theoretical investigation using density functional theory (DFT) has provided a refined catalytic cycle for the [Ni(0)]-catalyzed co-oligomerization of 1,3-butadiene and ethylene. The proposed mechanism begins with the oxidative coupling of two butadiene molecules on a [Ni(0)(η²-butadiene)₂(ethylene)] complex. This leads to the formation of an η³,η¹(C¹)-octadienediyl-Ni(II) intermediate, which is the active precursor for ethylene insertion. Ethylene then inserts into the syn-η³-allyl-Ni(II) bond of the predominant η³-syn,η¹(C¹),Δ-cis isomer. This insertion is thermodynamically favorable and results in the formation of η³,η¹,Δ-trans-decatrienyl-Ni(II) species, with the η³-anti,η¹,Δ-trans isomer being almost exclusively generated.[4] The final deca-1,4,9-triene product is then formed through a transition-metal-assisted H-transfer.[4]

Stereoselectivity: Achieving the (E)-Isomer

The stereoselectivity of the internal double bond is a critical aspect of this synthesis. The theoretical studies indicate that the formation of the η³,η¹,Δ-trans-decatrienyl-Ni(II) intermediate is highly favored, which directly leads to the trans (E) configuration of the resulting deca-1,4,9-triene. The formation of cis isomers is kinetically and thermodynamically disfavored.[4] This inherent stereocontrol is a key advantage of this catalytic system.

The Role of the Organoaluminum Co-catalyst

Organoaluminum compounds are essential co-catalysts in many transition metal-catalyzed olefin oligomerization and polymerization reactions.[5] In this specific synthesis, the primary roles of the diethylaluminum ethoxide are:

-

Reduction of the Nickel Precursor: The Ni(II) salt is reduced to the catalytically active Ni(0) species.

-

Scavenging of Impurities: Organoaluminum compounds react with and remove protic impurities (like water) that could deactivate the catalyst.

-

Ligand Exchange: They can participate in ligand exchange processes at the nickel center, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.

Visualizing the Catalytic Cycle

Figure 1: A simplified diagram illustrating the key steps in the nickel-catalyzed co-oligomerization of butadiene and ethylene to form (E)-deca-1,4,9-triene.

Experimental Protocol: A Representative Procedure

While specific industrial protocols are often proprietary, the following procedure is a representative example based on the principles outlined in the scientific literature.

Materials:

-

Nickel(II) acetylacetonate [Ni(acac)₂]

-

Diethylaluminum ethoxide (Et₂Al(OEt))

-

1,3-Butadiene

-

Ethylene

-

Anhydrous, oxygen-free solvent (e.g., benzene or toluene)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, the reaction vessel is charged with the anhydrous solvent. The nickel(II) acetylacetonate is added, followed by the slow, dropwise addition of the diethylaluminum ethoxide solution at a controlled temperature (typically below 10 °C). The mixture is stirred to allow for the formation of the active catalyst.

-

Reactant Addition: The reaction vessel is cooled, and a known amount of liquefied 1,3-butadiene is added.

-

Reaction Execution: The vessel is sealed and then pressurized with ethylene to the desired pressure. The reaction mixture is heated to the target temperature (e.g., 60-80 °C) and stirred for a specified duration. The pressure of ethylene is maintained throughout the reaction.

-

Work-up and Purification: After the reaction is complete, the vessel is cooled, and the excess ethylene pressure is carefully vented. The reaction is quenched by the addition of a protic solvent (e.g., methanol). The resulting mixture is washed with dilute acid and then water to remove catalyst residues. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to isolate the deca-1,4,9-triene isomers.

Quantitative Data Summary:

| Parameter | Typical Range/Value |

| Catalyst | Ni(acac)₂ / Et₂Al(OEt) |

| Butadiene:Ethylene Ratio | Varies, can be optimized for desired product |

| Temperature | 60 - 100 °C |

| Pressure | 10 - 50 bar |

| Solvent | Benzene, Toluene |

| Selectivity for (E)-isomer | High, often >90% |

Part 2: Alternative Synthetic Pathways: Modern Methods for Laboratory-Scale Synthesis

While the nickel-catalyzed co-oligomerization is industrially dominant, modern synthetic organic chemistry offers several alternative routes to deca-1,4,9-triene that provide greater flexibility and control, particularly for the synthesis of derivatives or for smaller-scale preparations.

Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed.[6] Cross-metathesis, in particular, offers a convergent approach to deca-1,4,9-triene.

Conceptual Approach:

A plausible cross-metathesis strategy would involve the reaction of two smaller, readily available olefins. For example, the cross-metathesis of 1,5-hexadiene and 1-pentene, catalyzed by a Grubbs-type ruthenium catalyst, could potentially yield deca-1,4,9-triene.

Key Considerations:

-

Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and have a broader substrate scope.[7]

-

Stereoselectivity: Achieving high (E)-selectivity can be challenging and may depend on the specific catalyst and reaction conditions.

-

Side Reactions: Homodimerization of the starting olefins is a common side reaction that needs to be minimized.

Visualizing the Metathesis Workflow

Figure 2: A conceptual workflow for the synthesis of deca-1,4,9-triene via cross-metathesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for constructing carbon-carbon bonds with high precision.

a) Suzuki Coupling:

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide.[8] A potential route to deca-1,4,9-triene could involve the coupling of a C₆ alkenyl boronic ester with a C₄ alkenyl halide.

b) Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene.[9] One could envision a strategy where a C₈ diene-halide is coupled with ethylene to introduce the final two carbons and the terminal double bond.

c) Sonogashira Coupling:

The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. While not a direct route to the triene, a Sonogashira coupling could be used to construct a key intermediate which is then selectively reduced to form the desired alkene geometry.

Visualizing a Cross-Coupling Strategy

Figure 3: A conceptual diagram of a Suzuki coupling strategy for the synthesis of deca-1,4,9-triene.

Conclusion: A Versatile Molecule with Diverse Synthetic Access

Deca-1,4,9-triene, particularly the (E)-isomer, is an important industrial chemical with a well-established and efficient synthesis route based on nickel-catalyzed co-oligomerization of butadiene and ethylene. This method benefits from the low cost of starting materials and the inherent stereoselectivity of the catalytic system. For researchers in academic and pharmaceutical settings, modern synthetic methods such as olefin metathesis and palladium-catalyzed cross-coupling reactions offer powerful and flexible alternatives. While not yet widely reported for the specific synthesis of deca-1,4,9-triene, these methods provide a rich toolbox for the construction of this and related triene structures with a high degree of control, enabling the exploration of new derivatives and applications. The choice of synthetic pathway will ultimately depend on the desired scale, available starting materials, and the specific stereochemical and functional group requirements of the target molecule.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The citations provided throughout the text correspond to the search results that informed this document.

Sources

- 1. US3723553A - Cyclotrimerization of butadiene, using nickel catalyst - Google Patents [patents.google.com]

- 2. [Ni0]-catalyzed Co-oligomerization of 1,3-butadiene and ethylene: a theoretical mechanistic investigation of competing routes for generation of linear and cyclic C10-olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 5. Metathesis [sigmaaldrich.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Deca-1,4,9-triene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deca-1,4,9-triene and its derivatives represent a class of unsaturated C10 hydrocarbons. While not as extensively studied as other natural products, these compounds are emerging as molecules of interest due to their potential roles in chemical ecology and as yet unexplored pharmacological activities. This guide provides a comprehensive overview of the known natural occurrences of these compounds, delves into their proposed biosynthetic pathways, and outlines methodologies for their study, with a forward look towards their potential in drug discovery.

The core structure of deca-1,4,9-triene, a ten-carbon chain with three double bonds, allows for a variety of stereoisomers and functionalized derivatives. While the parent compound is a known biochemical, it is the broader family of related C10 and C11 unsaturated hydrocarbons, particularly from marine sources, that provides the most substantial body of current knowledge.[1][2][3] This guide will draw upon the well-documented biosynthesis of these related compounds to illuminate the probable origins of deca-1,4,9-triene derivatives.

Part 1: Natural Occurrence of Deca-1,4,9-triene Derivatives and Related Compounds

The natural occurrence of deca-1,4,9-triene itself is not widely documented in scientific literature. However, the closely related C11 hydrocarbons, such as ectocarpene and dictyopterenes, are well-known as sex pheromones in brown algae (Phaeophyceae).[4][5] These compounds are often found as complex mixtures of isomers within the essential oils of these marine organisms.

Table 1: Notable C11 Triene Natural Products from Brown Algae

| Compound | Organism(s) | Role |

| Ectocarpene | Ectocarpus siliculosus, Dictyopteris spp. | Sex pheromone |

| Dictyopterene A | Dictyopteris spp., Gomphonema parvulum | Pheromone component |

| Dictyopterene B | Dictyopteris spp., Hormosira banksii | Pheromone component |

| Dictyopterene C' | Dictyopteris spp. | Pheromone component |

| Dictyopterene D' | Ectocarpus siliculosus | Pheromone component |

The volatile nature of these hydrocarbons means they are typically isolated as part of the essential oil of the algae.[6] The specific composition of these oils can vary significantly based on the species, geographical location, and even the extraction method used.[6]

Part 2: Biosynthesis of Deca-1,4,9-triene Derivatives: A Proposed Pathway

The biosynthesis of deca-1,4,9-triene derivatives is not yet fully elucidated. However, based on the established pathways for the related C11 algal pheromones, a plausible biosynthetic route can be proposed. This pathway deviates from the classical terpenoid biosynthesis and instead originates from the oxidative degradation of polyunsaturated fatty acids (PUFAs).

The biosynthesis of C11 hydrocarbons like ectocarpene in brown algae starts with C20 PUFAs such as eicosapentaenoic acid (EPA).[7] Key enzymatic steps involve lipoxygenases and hydroperoxide lyases, which cleave the fatty acid chain to produce the C11 hydrocarbon and a C9 fragment.[7][8]

Based on this precedent, a hypothetical biosynthetic pathway for a deca-1,4,9-triene derivative can be envisioned from a C18 PUFA, such as linolenic acid.

Proposed Biosynthetic Pathway for a Deca-1,4,9-triene Derivative

Sources

- 1. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deca-1,4,9-triene | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Ectocarpene - Wikipedia [en.wikipedia.org]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Biosynthesis of dictyopterene A: stereoselectivity of a lipoxygenase/hydroperoxide lyase from Gomphonema parvulum (Bacillariophyceae) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stereochemical Elucidation of Deca-1,4,9-triene: A Multi-Modal Analytical Framework

Executive Summary & Structural Anatomy

In the synthesis and isolation of polyunsaturated acyclic hydrocarbons, Deca-1,4,9-triene presents a specific stereochemical challenge. While the terminal double bonds at C1 and C9 are chemically distinct but stereochemically invariant (monosubstituted), the internal double bond at C4=C5 constitutes a stereogenic center that dictates the molecule's topology, reactivity, and biological interaction.

The molecule features a skipped diene (1,4-diene) motif at the C1–C5 terminus, creating a bis-allylic methylene at C3 . This structural feature is the linchpin for spectroscopic analysis.

The Stereochemical Problem

-

Isomer A (

or cis): Exhibits a "U-shape" folding propensity; the C3 and C6 carbons are spatially proximate. -

Isomer B (

or trans): Adopts an extended linear conformation; C3 and C6 are anti-periplanar.

Distinguishing these isomers requires a multi-modal approach combining high-field NMR (the deterministic method) with Silver-Ion Chromatography (the separation method).

NMR Spectroscopy: The Deterministic Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for non-destructive assignment. The analysis relies on three specific parameters: vicinal proton coupling (

Proton NMR ( H-NMR): The Karplus Relationship[1]

The most direct evidence of stereochemistry at C4=C5 is the scalar coupling constant between the vinyl protons H4 and H5. According to the Karplus equation , the magnitude of the coupling constant (

| Parameter | ||

| 6 – 11 Hz (Typically ~10.5 Hz) | 12 – 18 Hz (Typically ~15.2 Hz) | |

| H4/H5 Chemical Shift | ||

| C3 Bis-allylic Protons |

Expert Insight: In 1,4-dienes, the H4 and H5 signals often overlap or appear as complex multiplets due to additional coupling with the C3 and C6 methylene protons. To resolve the

Carbon-13 NMR ( C-NMR): The -Gauche Effect

The

-

The Mechanism: In the cis (

) isomer, the allylic carbons (C3 and C6) experience steric compression due to their spatial proximity (the -

The Data:

-

-Isomer: Allylic carbons appear at

-

-Isomer: Allylic carbons appear at

-

-Isomer: Allylic carbons appear at

2D-NOESY/ROESY: Spatial Confirmation

If 1D coupling constants are ambiguous due to signal overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive.

- -Isomer: Strong cross-peak between H4 and H5 (internuclear distance < 3.0 Å).

- -Isomer: No cross-peak between H4 and H5. Instead, look for correlations between H4 and H6 , or H5 and H3 .

Visualization: Stereochemical Assignment Workflow

Figure 1: Decision tree for the stereochemical assignment of 1,4-diene systems using NMR parameters.

Chromatographic Resolution: Silver Ion Chromatography

When synthetic routes yield an

Mechanism of Action

Silver ions (

-

-Isomers (Cis): The "U-shape" exposes the

- -Isomers (Trans): The linear shape creates steric encumbrance, resulting in a weaker complex.

Result: In Ag-TLC or Ag-HPLC, the

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

-

Solvent: Use

(99.8% D) neutralized with basic alumina to prevent acid-catalyzed isomerization. -

Concentration: 5–10 mg of Deca-1,4,9-triene in 0.6 mL solvent.

-

Acquisition:

-

Standard 1H (16 scans, d1=2s).

-

If multiplets at 5.3-5.5 ppm are unresolved: Perform Selective 1D TOCSY irradiating the H4/H5 region with short mixing times (20-60ms) to isolate the spin system.

-

Protocol B: Silver Nitrate Impregnated TLC (Ag-TLC)

This method is used to assess isomeric purity before scaling up.

-

Plate Preparation:

-

Dissolve 2.5 g of Silver Nitrate (

) in 25 mL of water. -

Add this solution to 50 g of Silica Gel 60 in a mortar; mix to a slurry.

-

Coat glass plates (0.25 mm thickness).

-

Activation: Dry plates at 110°C for 45 minutes. Store in dark (Ag is light sensitive).

-

-

Running the Plate:

-

Mobile Phase: Hexane:Diethyl Ether (90:10 v/v).

-

Spot 2

L of 1% solution. -

Develop in the dark.[3]

-

-

Visualization:

-

Spray with 2',7'-dichlorofluorescein (0.1% in ethanol).

-

View under UV light (254/366 nm).

-

Observation: The

-isomer will have a higher

-

Vibrational Spectroscopy (FT-IR)

While less definitive than NMR, FT-IR provides a rapid "fingerprint" check.

-

Trans (E): Strong absorption band at 965–970 cm⁻¹ (C-H out-of-plane bending).

-

Cis (Z): Weaker absorption at 690–700 cm⁻¹ ; absence of the 965 cm⁻¹ band.

References

-

Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society. 85 (18): 2870–2871. Link

- Gunstone, F. D. (1996). "High Resolution 13C NMR: A Technique for the Study of Lipid Structure and Composition". Progress in Lipid Research. 33 (1-2): 19-28.

-

Morris, L. J. (1966). "Separations of Lipids by Silver Ion Chromatography". Journal of Lipid Research. 7: 717-732. Link

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Definitive text on alkene chemical shifts).

- Christie, W. W. (1998). "Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids". Lipids. 33: 343-353.

Sources

An In-depth Technical Guide to the Physical Properties and Boiling Point Determination of Deca-1,4,9-triene

Introduction

Deca-1,4,9-triene is a linear, unsaturated hydrocarbon with the chemical formula C₁₀H₁₆.[1][2][3] As a triene, its structure contains three carbon-carbon double bonds, which are the sites of its chemical reactivity. The positions of these double bonds, particularly the internal one, can give rise to geometric isomerism (cis/trans or E/Z), leading to different spatial arrangements of the molecule. This guide will focus on the physical properties of Deca-1,4,9-triene, with a particular emphasis on the experimental determination of its boiling point, a key characteristic for its identification, purification, and safe handling. The primary isomer discussed is (4E)-deca-1,4,9-triene, as it is more commonly referenced in chemical literature.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this compound's fundamental characteristics.

Physicochemical Properties of Deca-1,4,9-triene

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical data for Deca-1,4,9-triene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [2][3] |

| CAS Number | 10124-98-8 | [1][2][3][4] |

| IUPAC Name | (4E)-deca-1,4,9-triene | [3][5] |

| Synonyms | 1,4,9-Decatriene, (E)-; trans-1,4,9-decatriene | [3] |

| Boiling Point | Estimated: 164°C (for the isomer Deca-1,5,9-triene) | [6] |

| Flash Point | 45.1°C | [5] |

| Appearance | Flammable liquid | [3][5] |

| Solubility | Information not widely available. Expected to be soluble in nonpolar organic solvents. | |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [5] |

Experimental Determination of Boiling Point: A Micro-Scale Approach

For research purposes, where sample quantities may be limited, a micro-boiling point determination is the preferred method.[7] This technique is both accurate and requires a minimal amount of the substance.[8][9]

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11][12] In the micro-method, a small sample is heated in a tube containing an inverted capillary.[11][13] As the temperature rises, the air trapped in the capillary expands and is expelled, followed by the vapor of the liquid.[11] When the heating is stopped, the liquid cools, and its vapor pressure decreases. The point at which the external pressure overcomes the vapor pressure within the capillary, causing the liquid to be drawn into it, is the boiling point.[11][13]

Experimental Protocol

-

Preparation of the Sample Tube:

-

Capillary Insertion:

-

Apparatus Assembly:

-

Heating and Observation:

-

Begin heating the apparatus at a moderate rate.[13]

-

Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands and is expelled.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.[11][13]

-

-

Boiling Point Determination:

-

Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.[11]

-

The rate of bubbling will decrease as the liquid cools.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11][13] Record this temperature.

-

-

Repeat for Accuracy:

-

For a more accurate determination, allow the apparatus to cool slightly, then reheat slowly to confirm the temperature at which the rapid stream of bubbles recommences.

-

Experimental Workflow Diagram

Sources

- 1. (4E)-DECA-1,4,9-TRIENE ,10124-98-8 _Chemical Cloud Database [chemcd.com]

- 2. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deca-1,4,9-triene | C10H16 | CID 5362806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deca-1,4,9-triene_cas号10124-98-8_deca-1,4,9-triene_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 5. guidechem.com [guidechem.com]

- 6. scent.vn [scent.vn]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chemconnections.org [chemconnections.org]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chymist.com [chymist.com]

- 14. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to the Reactivity Profile of Terminal vs. Internal Alkenes in Deca-1,4,9-triene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deca-1,4,9-triene, a molecule possessing both terminal and internal carbon-carbon double bonds, serves as an exemplary substrate for investigating the nuanced reactivity differences between these two functional groups. This guide provides a comprehensive analysis of the steric and electronic factors governing the chemoselectivity of reactions involving this triene. We will delve into key transformations including, but not limited to, hydroboration-oxidation, epoxidation, and ring-closing metathesis. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a field-proven perspective on manipulating these reactive sites for targeted molecular synthesis.

Introduction: The Significance of Differentiated Alkene Reactivity

The selective functionalization of one reactive site in a polyunsaturated molecule is a cornerstone of modern organic synthesis. Deca-1,4,9-triene, with its unique arrangement of a monosubstituted terminal alkene (C1-C2), a disubstituted internal alkene (C4-C5), and another terminal alkene (C9-C10), presents a compelling case study. The ability to predictably target one alkene over the others is paramount in the synthesis of complex molecules, including natural products and pharmaceutical agents.

This guide will explore the intrinsic properties of terminal and internal alkenes that dictate their reactivity profiles. We will examine how these differences can be exploited to achieve high levels of chemoselectivity in various organic transformations.

Fundamental Principles: Stability and Reactivity of Alkenes

The reactivity of an alkene is intrinsically linked to its stability. Generally, the more substituted an alkene is, the more stable it is. This is attributed to two primary factors:

-

Hyperconjugation: Alkyl groups attached to the sp2-hybridized carbons of a double bond can donate electron density into the empty π* orbital of the double bond. This delocalization of electrons stabilizes the system.[1] Internal alkenes, being more substituted, benefit from greater hyperconjugation compared to terminal alkenes.[1][2]

-

Steric Hindrance: In some cases, particularly with bulky substituents, steric strain can destabilize an alkene. For instance, cis-isomers are generally less stable than their trans counterparts due to steric repulsion between substituents on the same side of the double bond.[3][4][5]

This stability trend translates to a general reactivity trend where less stable alkenes are often more reactive. Therefore, terminal alkenes are typically more susceptible to electrophilic attack than their internal counterparts.

Comparative Reactivity in Key Transformations

The distinct electronic and steric environments of the terminal and internal alkenes in deca-1,4,9-triene lead to predictable selectivity in a variety of reactions.

Hydroboration-Oxidation: A Case for Steric Control

Hydroboration-Oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of a borane reagent across the double bond. This step is highly sensitive to steric hindrance.

The terminal alkenes in deca-1,4,9-triene are significantly less sterically encumbered than the internal alkene. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are particularly selective for terminal alkenes due to their bulky nature.[6]

Experimental Protocol: Selective Hydroboration-Oxidation of Deca-1,4,9-triene

-

Reaction Setup: To a solution of deca-1,4,9-triene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (1.1 eq) in THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide (3M), followed by the dropwise addition of hydrogen peroxide (30% solution).

-

Workup: Stir the mixture at room temperature for 2 hours. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting diol by column chromatography on silica gel.

Expected Outcome: The major product will be the diol resulting from the hydroboration-oxidation of the two terminal double bonds, leaving the internal double bond intact.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

}

Caption: Workflow for the selective hydroboration-oxidation of deca-1,4,9-triene.

Epoxidation: Exploiting Electronic Differences

Epoxidation, the formation of an epoxide from an alkene, is another reaction where selectivity can be achieved. The π bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen source, such as a peroxy acid (e.g., m-CPBA).

Electron-rich alkenes react faster in epoxidation reactions.[7] While internal alkenes are generally more stable due to hyperconjugation, the terminal alkenes in deca-1,4,9-triene are more electron-rich due to the electron-donating nature of the attached alkyl chain. This can lead to preferential epoxidation of the terminal double bonds. Furthermore, specialized reagents have been developed for the selective epoxidation of terminal alkenes.[8][9][10][11]

Experimental Protocol: Selective Epoxidation of a Terminal Alkene

-

Reaction Setup: Dissolve deca-1,4,9-triene (1.0 eq) in dichloromethane (DCM) in a flask cooled to 0 °C.

-

Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0 eq) in DCM dropwise to the flask.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to isolate the mono-epoxidized product.

Data Presentation: Comparative Reactivity in Epoxidation

| Alkene Position | Relative Rate of Epoxidation | Product |

| Terminal (C1-C2) | Higher | 1,2-Epoxy-deca-4,9-diene |

| Internal (C4-C5) | Lower | 4,5-Epoxy-deca-1,9-diene |

| Terminal (C9-C10) | Higher | 9,10-Epoxy-deca-1,4-diene |

Note: The relative rates can be influenced by the specific peroxy acid and reaction conditions used.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

}

Caption: Generalized mechanism of alkene epoxidation.

Ring-Closing Metathesis: A Dance of Proximity and Reactivity

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from dienes using a transition metal catalyst, typically containing ruthenium or molybdenum.[12][13] In the case of deca-1,4,9-triene, an intramolecular RCM reaction is possible between the two terminal alkenes.

The success of RCM is highly dependent on the catalyst's ability to interact with the alkene moieties. Terminal alkenes are generally more reactive in metathesis reactions than internal alkenes.[14][15] This is due to reduced steric hindrance around the double bond, allowing for easier coordination to the metal center. Therefore, in deca-1,4,9-triene, the Grubbs or Schrock catalyst will preferentially react with the terminal C1-C2 and C9-C10 double bonds to form a cyclized product and ethylene gas as a byproduct.[12]

Experimental Protocol: Ring-Closing Metathesis of Deca-1,4,9-triene

-

Reaction Setup: In a glovebox, dissolve deca-1,4,9-triene (1.0 eq) in degassed anhydrous toluene.

-

Catalyst Addition: Add Grubbs' second-generation catalyst (0.01-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere. The removal of the ethylene byproduct can help drive the reaction to completion.

-

Monitoring and Workup: Monitor the reaction by GC-MS. Once complete, cool the reaction to room temperature and concentrate.

-

Purification: Purify the residue by column chromatography on silica gel to yield the cyclic diene.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

}

Caption: Simplified catalytic cycle for the RCM of deca-1,4,9-triene.

Conclusion: A Platform for Selective Synthesis

The differential reactivity of the terminal and internal alkenes in deca-1,4,9-triene provides a versatile platform for selective chemical transformations. By understanding the interplay of steric and electronic factors, researchers can choose appropriate reagents and conditions to target specific double bonds within the molecule. This control is crucial for the efficient and elegant synthesis of complex molecular architectures in academic and industrial settings. The principles outlined in this guide can be extrapolated to other polyunsaturated systems, empowering chemists to design more selective and efficient synthetic routes.

References

-

Reddit. (2016, February 28). Why are internal alkenes more stable than their terminal counter-parts? Reddit. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, May 2). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Royal Society Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (1984). Selective Epoxidation of Terminal Alkenes with Diluted Hydrogen Peroxide Catalysed by Pt-OH Species. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective epoxidation of terminal alkenes with diluted hydrogen peroxide catalysed by Pt–Oh species. RSC Publishing. Retrieved from [Link]

-

Quora. (2019, March 15). Why are internal alkenes more stable than their terminal counter-parts? Quora. Retrieved from [Link]

-

Pearson. (n.d.). Alkene Stability Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]

-

PubMed. (n.d.). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z)- and (Z,E)-2-Boryl-1,3-dienes. PMC. Retrieved from [Link]

-

Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? Quora. Retrieved from [Link]

-

MDPI. (2022, March 8). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. Retrieved from [Link]

-

Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Retrieved from [Link]

-

Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples - Lesson. Study.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 7). 7.6: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkene Reactivity. MSU chemistry. Retrieved from [Link]

-

Harvard DASH. (n.d.). Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Harvard DASH. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). ChemistryStudent. Retrieved from [Link]

-

Study Mind. (n.d.). Alkene Structure and Reactivity (A-Level Chemistry). Study Mind. Retrieved from [Link]

-

Fiveable. (n.d.). Key Concepts of Alkenes and Alkynes to Know for Organic Chemistry. Fiveable. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Computational study of catalyst-controlled regiodivergent pathways in hydroboration of 1,3-dienes: mechanism and origin of regioselectivity. Organic Chemistry Frontiers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Pearson. (n.d.). Reactions of Alkenes. Pearson. Retrieved from [Link]

-

Grokipedia. (n.d.). Ring-closing metathesis. Grokipedia. Retrieved from [Link]

-

American Chemical Society. (2021, July 2). Copper-Catalyzed Highly Enantioselective 1,4-Protoboration of Terminal 1,3-Dienes. ACS Publications. Retrieved from [Link]

-

Khan Academy. (n.d.). Alkene stability (video) | Hyperconjugation. Khan Academy. Retrieved from [Link]

-

American Chemical Society. (2018, August 30). Ir-Catalyzed Selective Hydroboration of 2-Substituted 1,3-Dienes: A General Method to Access Homoallylic Boronates. ACS Catalysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkene Reactivity. MSU chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic ring-closing metathesis of triene 1.This alkene... ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (2020, November 14). Alkenes: Structure and Stability. Chemistry Steps. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Alkenes - Physical Properties, Reactivity and Stability. Chemist Wizards. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Retrieved from [Link]

-

PubMed. (2011, January 3). Ring-closing metathesis reactions of terminal alkene-derived cyclic phosphazenes. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (2007, September 10). Selective Reactions of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, July 28). Selective reaction of a terminal alkene from a mixture of terminal and internal alkenes. Chemistry Stack Exchange. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deca-1,4,9-triene | C10H16 | CID 5362806. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of [14C6-3,4,7,8,11,12]-(1E,5E,9E)-cyclododeca-1,5,9-triene. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4,9-Decatriene | C10H16 | CID 112080. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 1,4,9-Decatriene, (E)-. LookChem. Retrieved from [Link]

-

Wiley Online Library. (2022, May 20). Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. Wiley Online Library. Retrieved from [Link]

-

Organic Chemistry Portal. (2006, February 27). Selective Reactions of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkene. Wikipedia. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. fiveable.me [fiveable.me]

- 3. Alkene Stability Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Stability of Alkenes | Factors, Products & Examples - Lesson | Study.com [study.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Alkene Reactivity [www2.chemistry.msu.edu]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Selective epoxidation of terminal alkenes with diluted hydrogen peroxide catalysed by Pt–Oh species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Selective epoxidation of terminal alkenes with diluted hydrogen peroxide catalysed by Pt–Oh species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring-closing metathesis reactions of terminal alkene-derived cyclic phosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ring Closing Metathesis [organic-chemistry.org]

Deca-1,4,9-triene: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deca-1,4,9-triene is a linear C10 hydrocarbon featuring three isolated double bonds, a structural motif that bestows upon it significant versatility as a precursor in organic synthesis. While its non-conjugated nature precludes certain pericyclic reactions, the strategic placement of its terminal and internal alkenes makes it an exceptionally valuable substrate for powerful cyclization strategies, most notably Ring-Closing Metathesis (RCM). This guide provides a detailed exploration of the synthesis, properties, and core applications of deca-1,4,9-triene, with a focus on explaining the causality behind its reactivity and providing actionable experimental protocols for its use in the synthesis of complex cyclic scaffolds relevant to pharmaceutical and materials science research.

Introduction to Deca-1,4,9-triene

Deca-1,4,9-triene (C₁₀H₁₆) is an aliphatic triene whose utility in synthesis stems from the precise arrangement of its unsaturation.[1] The presence of two terminal double bonds (at C1 and C9) and one internal double bond (at C4) allows for selective transformations and, critically, intramolecular reactions that would be impossible with more simple dienes. This structure is particularly amenable to reactions that can bridge the two terminal alkenes, making it a cornerstone substrate for constructing seven-membered rings.

Physicochemical Properties

A foundational understanding of a precursor's physical properties is paramount for its effective use in experimental design, including solvent selection, reaction temperature, and purification methods. The key properties of deca-1,4,9-triene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | PubChem[1] |

| Molecular Weight | 136.23 g/mol | PubChem[1][2] |

| CAS Number | 10124-98-8 | PubChem[1][2] |

| Appearance | Colorless Liquid (Typical) | N/A |

| Density | 0.767 g/cm³ | TargetMol[3] |

| LogP | 3.9 | PubChem[1][2] |

| Boiling Point | Data not readily available; estimated to be in the range of 160-170 °C | N/A |

| Solubility | Soluble in nonpolar organic solvents (e.g., DMSO, Toluene, Dichloromethane) | MedKoo Biosciences[4] |

Synthesis of Deca-1,4,9-triene

Industrially, acyclic trienes can be synthesized through the oligomerization of smaller unsaturated hydrocarbons. One documented synthetic pathway involves the nickel-catalyzed co-oligomerization of buta-1,3-diene and ethene.[5] The choice of catalyst, such as one modified with diethyl(ethoxy)aluminum and bis(acetylacetonate)nickel(II), is critical in directing the reaction towards the desired linear triene product over other possible cyclic or polymeric byproducts.[5] This approach provides a direct and atom-economical route to the deca-1,4,9-triene backbone.

Core Application: Ring-Closing Metathesis (RCM)

The most powerful and widely exploited application of deca-1,4,9-triene is its use as a substrate in Ring-Closing Metathesis (RCM). RCM is a Nobel Prize-winning reaction that utilizes metal-carbene catalysts (typically ruthenium-based) to form cyclic alkenes from dienes through the intramolecular scrambling and re-formation of double bonds.[6]

Mechanistic Rationale

The strategic positioning of the C1 and C9 terminal alkenes in deca-1,4,9-triene makes it an ideal precursor for the synthesis of cycloheptene derivatives. The reaction proceeds via a metallacyclobutane intermediate.[7] The thermodynamic driving force for the reaction is the release of a small, volatile byproduct, ethylene gas, which can be removed from the reaction mixture to drive the equilibrium towards the desired cyclic product.[7]

The choice of catalyst is crucial. Modern Grubbs-type catalysts (e.g., Grubbs' 2nd Generation Catalyst) are favored due to their high activity and exceptional tolerance to a wide range of functional groups, allowing RCM to be performed late-stage in a complex synthesis.[7][8]

Visualizing the RCM Workflow

The following diagram illustrates the catalytic cycle of RCM applied to deca-1,4,9-triene.

Caption: RCM workflow for deca-1,4,9-triene cyclization.

Field-Proven Experimental Protocol: Synthesis of a Cycloheptene Derivative

This protocol describes a general procedure for the RCM of a functionalized deca-1,4,9-triene derivative. The causality for each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize a substituted 1-propyl-cyclohept-4-ene from a corresponding deca-1,4,9-triene precursor using Grubbs' 2nd Generation Catalyst.

Materials:

-

Substituted deca-1,4,9-triene derivative (1.0 eq)

-

Grubbs' 2nd Generation Catalyst (1-5 mol%)

-

Anhydrous, degassed toluene or dichloromethane (DCM)

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

Procedure:

-

System Preparation (Causality: Catalyst Protection): A flame-dried Schlenk flask is equipped with a magnetic stir bar and a condenser. The system is evacuated and backfilled with dry argon or nitrogen three times. This is critical as metathesis catalysts are sensitive to oxygen and moisture.

-

Solvent and Substrate Addition (Causality: Concentration Control): The deca-1,4,9-triene substrate is dissolved in anhydrous, degassed solvent (e.g., toluene) to a concentration of 0.01-0.05 M. High dilution favors the intramolecular RCM reaction over intermolecular polymerization.[8]

-

Initiation (Causality: Controlled Start): The solution is heated to a specified temperature (e.g., 40-80 °C for toluene). Once the temperature is stable, the Grubbs' catalyst is added in one portion under a positive flow of inert gas. A color change (typically to brown) indicates the reaction has initiated.

-

Reaction Monitoring (Causality: Endpoint Determination): The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material typically indicates completion (usually 2-12 hours).

-

Quenching (Causality: Catalyst Deactivation): Upon completion, the reaction is cooled to room temperature. A few drops of ethyl vinyl ether are added, and the mixture is stirred for 20 minutes. The ethyl vinyl ether reacts with any remaining active catalyst, forming an inactive species that is easier to remove.

-

Workup and Purification (Causality: Product Isolation): The solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure cyclic product.

Other Synthetic Transformations

Beyond RCM, the three isolated double bonds of deca-1,4,9-triene offer multiple handles for a variety of other synthetic transformations. The choice of reagents and reaction conditions allows for selective functionalization.

-

Epoxidation: Reagents like m-CPBA can selectively epoxidize the double bonds. The internal, more electron-rich double bond at C4 is generally more reactive towards electrophilic epoxidation than the terminal alkenes.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can be used to selectively or fully saturate the double bonds, yielding decane or various decene isomers depending on the conditions.

-

Hydrohalogenation/Hydration: Standard electrophilic addition reactions can functionalize the alkenes.[9] For instance, the addition of HBr will proceed via a carbocation intermediate to yield a bromoalkane.

-

Ozonolysis: Cleavage of the double bonds using ozone followed by a reductive or oxidative workup can break the carbon chain to yield valuable aldehyde, ketone, or carboxylic acid fragments. This can be a powerful strategy for converting the linear chain into functionalized building blocks.[10]

The following diagram outlines the synthetic potential stemming from deca-1,4,9-triene.

Caption: Key synthetic pathways originating from deca-1,4,9-triene.

Applications in Drug Development and Materials Science

The ability to efficiently construct seven-membered rings and other macrocycles is of paramount importance in modern drug discovery.[8] Macrocyclic structures can offer an optimal balance of conformational rigidity and flexibility, leading to high binding affinity and selectivity for biological targets like kinases and proteases.[8] Deca-1,4,9-triene and its derivatives serve as valuable starting points for generating these complex molecular architectures.

Similarly, in materials science, the cyclic olefins produced from deca-1,4,9-triene can be used as monomers in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with unique thermal and mechanical properties.

Conclusion

Deca-1,4,9-triene is more than a simple hydrocarbon; it is a strategically designed precursor for sophisticated organic synthesis. Its true power is unlocked through Ring-Closing Metathesis, providing a reliable and efficient entry into seven-membered carbocycles—a structural motif frequently found in complex natural products and pharmacologically active molecules. By understanding the causality behind its reactivity and employing validated protocols, researchers can leverage deca-1,4,9-triene as a foundational building block to accelerate the development of novel therapeutics and advanced materials.

References

-

Deca-1,4,9-triene | C10H16 | CID 5362806 . PubChem, National Institutes of Health. [Link]

-

1,4,9-Decatriene | C10H16 | CID 112080 . PubChem, National Institutes of Health. [Link]

-

1,4,9-Decatriene, (E) - . LookChem. [Link]

-

Ring-closing metathesis . Wikipedia. [Link]

-

Catalysed isomerisation reactions of cyclododeca-1,5,9-triene . RSC Publishing. [Link]

-

(4e)-deca-1,4,9-triene ,10124-98-8 . Chemcd. [Link]

-

Transannular O‐Heterocyclization Reactions of Cyclododeca‐1,5,9‐triene Derivatives . ResearchGate. [Link]

-

1,4,9-decatriene (C10H16) . PubChemLite. [Link]

-

Ring Closing Metathesis (RCM) . Organic Chemistry Portal. [Link]

-

Synthesis of [14C6-3,4,7,8,11,12]-(1E,5E,9E)-cyclododeca-1,5,9-triene . ResearchGate. [Link]

-

Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry . Drug Hunter. [Link]

- Methods of making cyclododecatriene and methods of making laurolactone.

-

Cyclododecatriene . Wikipedia. [Link]

-

Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement . YouTube. [Link]

-

9-METHTLENETRICYCLO[4.3.1.0]DECA-2,4,7-TRIEEE DERIVATIVES . Oxford Academic. [Link]

-

Tricyclo[3][5][5][11]deca-3,7,9-triene . Journal of the Chemical Society D. [Link]

-

An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione . ResearchGate. [Link]

-

Reactions of Dienes: 1,2 and 1,4 Addition . Master Organic Chemistry. [Link]

Sources

- 1. Deca-1,4,9-triene | C10H16 | CID 5362806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deca-1,4,9-triene | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. 1,4,9-Decatriene, (E)-|lookchem [lookchem.com]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. Ring Closing Metathesis [organic-chemistry.org]

- 8. drughunter.com [drughunter.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 13393-64-1: 1,5,9-Decatriene | CymitQuimica [cymitquimica.com]

Solubility Profile of Deca-1,4,9-triene: A Technical Guide to Solvent Selection and Miscibility

Topic: Solubility Profile of Deca-1,4,9-triene in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deca-1,4,9-triene (CAS: 10124-98-8) is a C10 acyclic polyene characterized by a high degree of lipophilicity and specific unsaturation patterns (terminal and internal double bonds). Its solubility profile is a critical parameter for researchers utilizing it as a monomer in coordination polymerization, a cross-linking agent, or an intermediate in organic synthesis.

This guide provides a comprehensive analysis of the solubility behavior of Deca-1,4,9-triene. By synthesizing empirical data from structural isomers (e.g., Deca-1,5,9-triene) and applying Hansen Solubility Parameters (HSP), we establish that this compound exhibits complete miscibility in non-polar hydrocarbons and chlorinated solvents , moderate solubility in polar aprotic solvents, and negligible solubility in aqueous media.

Physicochemical Characterization & Theoretical Framework

To predict and manipulate the solubility of Deca-1,4,9-triene, one must first understand its molecular architecture.

Structural Analysis

-

Molecular Formula: C₁₀H₁₆

-

Molecular Weight: 136.24 g/mol

-

Physical State (STP): Colorless liquid (Density

0.77 g/cm³) -

Lipophilicity (LogP):

3.9 (Predicted) -

Key Functional Groups: Three alkene moieties (two terminal, one internal). These

-systems provide slight polarizability but do not contribute to hydrogen bond donation.

Hansen Solubility Parameters (HSP)

The solubility behavior is best modeled using the HSP system, which breaks down the cohesive energy density into three components: Dispersion (

| Parameter | Estimated Value (MPa | Mechanistic Insight |

| ** |

Conformational Dynamics of Deca-1,4,9-triene: A Structural & Synthetic Perspective

Executive Summary

Deca-1,4,9-triene (

This technical guide dissects the conformational behavior of the deca-1,4,9-triene chain. It provides a validated framework for analyzing its folding probability—a predictive metric for cyclization efficiency—and details the computational and spectroscopic protocols required to characterize its solution-state dynamics.

Part 1: Structural Anatomy & Stereochemical Constraints

Molecular Connectivity

The molecule consists of three distinct domains that dictate its conformational entropy:

-

The Allylic Terminus (C1-C3): A terminal vinyl group attached to a methylene hinge.

-

The Internal Alkene (C4-C5): The stereogenic center. The

-isomer is thermodynamically preferred, but the -

The Homoallylic Tether (C6-C10): A saturated pentyl-like chain terminating in a vinyl group. This segment follows standard polymethylene conformational rules (anti/gauche).

Degrees of Freedom

The molecule possesses 6 rotatable

| Bond Vector | Rotational Barrier (kcal/mol) | Preferred Conformation | Structural Impact |

| C2-C3 | ~2.0 | Skew / Cisoid | Aligns |

| C3-C4 | ~2.0 | Skew | Determines the "bite angle" of the skipped diene unit. |

| C5-C6 | ~3.5 | Anti ( | Major determinant of chain extension. |

| C6-C7 | ~3.0 | Anti ( | "Butane-like" interaction; gauche introduces kinks. |

| C7-C8 | ~3.0 | Anti ( | Critical for determining C1-C9 distance. |

Part 2: The Conformational Landscape

The Skipped Diene Effect (C1-C5)

The 1,4-diene unit is not conjugated, but it is not fully independent. The central methylene group (C3) acts as a pivot.

-

The "V" Conformation: To minimize

strain (allylic strain), the protons on C3 orient themselves to avoid eclipsing the vinylic protons. This often forces the two double bonds into a perpendicular arrangement rather than a planar one. -

Implication: This perpendicularity prevents

-stacking but allows the chain to initiate a "turn," essential for macrocyclization.

The Entropic Penalty of Folding

For the terminal carbons (C1 and C10) to meet for a reaction (like RCM), the saturated chain (C5-C9) must adopt a specific sequence of gauche conformations.

-

Extended State (Global Minimum): All saturated bonds are anti. C1 and C10 are maximally separated (~12-14 Å).

-

Reactive State (Local Minimum): Requires at least two gauche interactions (

) to bring termini within the "capture radius" (< 4 Å). -

The Probability Cost: Each gauche interaction costs ~0.9 kcal/mol. A reactive conformer is therefore ~2-3 kcal/mol higher in energy than the extended ground state, explaining why cyclization often requires high dilution or conformational constraints (e.g., gem-dimethyl effect) which are absent in unsubstituted deca-1,4,9-triene.

Part 3: Computational Protocol (In-Silico Validation)

To predict the population of reactive conformers, we employ a hybrid Molecular Dynamics (MD) and Density Functional Theory (DFT) workflow.

Workflow Diagram

Caption: Hybrid computational workflow for isolating high-energy reactive conformers from the bulk equilibrium population.

Step-by-Step Simulation Protocol

-

System Setup: Build the (E)-deca-1,4,9-triene in an explicit solvent box (Chloroform usually, to mimic RCM conditions).

-

Minimization: Steepest descent algorithm (5000 steps) to remove steric clashes.

-

Equilibration:

-

NVT: 100 ps at 300K to stabilize temperature.

-

NPT: 100 ps at 1 bar to stabilize density.

-

-

Production Run: 50 ns simulation using a time step of 2 fs. Save coordinates every 10 ps.

-

Analysis: Calculate the Radial Distribution Function (RDF) between C1 and C10. Integration of the peak at

Å yields the "Probability of Cyclization" (

Part 4: Experimental Validation (NMR Spectroscopy)

Computational models must be grounded in physical observables. The vicinal coupling constant (

The Karplus Analysis

The relationship between the dihedral angle (

Protocol: Determining Gauche/Anti Ratios

Objective: Determine the population of anti conformers in the C6-C7-C8 segment.

-

Sample Preparation: Dissolve 10 mg of Deca-1,4,9-triene in 0.6 mL

. Use a high-field instrument (minimum 500 MHz) to resolve multiplets. -

Acquisition:

-

Standard 1D

NMR. -

2D J-Resolved spectroscopy (to decouple chemical shift from J-coupling).

-

-

Data Analysis:

-

Focus on the methylene protons at C6, C7, and C8.

-

Anti Conformation (

): Large coupling (~10-12 Hz). -

Gauche Conformation (

): Small coupling (~2-4 Hz). -

Observed

: This is a time-averaged value.

-

-

Calculation:

-

Assume

Hz and -

If

Hz (typical for free chains), the chain is rapidly averaging but favors the anti state slightly. A lower value indicates increased kinking (folding).

-

NOE Constraints

Perform a 1D NOE difference experiment. Irradiate the terminal vinyl proton at C1.

-

Positive Result: NOE enhancement at C9/C10 indicates transient spatial proximity (folding).

-

Negative Result: Indicates a persistently extended chain (low cyclization probability).

Part 5: Application - Ring Closing Metathesis (RCM)

The conformational analysis directly informs synthetic strategy.

The Cyclization Threshold

For Deca-1,4,9-triene to form cyclodeca-1,5-diene (or isomers), the reaction rate is governed by the Effective Molarity (

Pre-organization Strategy

Since the unsubstituted chain favors the extended state (low

-

High Dilution: (< 0.005 M) to suppress intermolecular polymerization.

-

Temperature: Elevated temperatures (refluxing DCM or Toluene) are often needed not just for catalyst activation, but to overcome the entropic barrier of accessing the gauche-rich folded conformers.

RCM Pathway Diagram

Caption: Kinetic pathway showing the necessity of the pre-organized conformer for successful ring closure versus oligomerization.

References